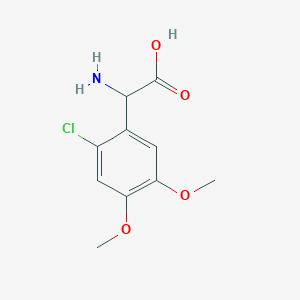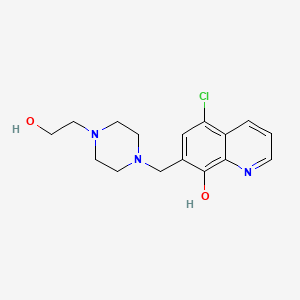
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a hydroxyethyl group. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol are metal ions, which play an important role in biological processes and in metal homeostasis . Metal imbalance is the leading cause for many neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Mode of Action
This compound interacts with its targets by chelating metal ions . This compound is a small planar molecule with a lipophilic effect and a metal chelating ability . The formed metal-5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol complex is capable of entering and being distributed within cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the maintenance of metal balance . Many diseases arise from the loss of homeostasis including metal overload and deficiency, which are caused by abnormal metal metabolism or metal absorption .
Pharmacokinetics
Given its lipophilic nature and its ability to form complexes with metal ions, it is likely that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to chelate metal ions . This results in changes in metal homeostasis, which can have downstream effects on various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via an alkylation reaction using ethylene oxide or ethylene chlorohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxy group.
Piperazine Derivatives: Compounds with similar piperazine rings, used in various pharmacological applications.
Uniqueness
5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and piperazine ring contribute to its potential as a versatile scaffold for drug development and other applications.
特性
IUPAC Name |
5-chloro-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-10-12(16(22)15-13(14)2-1-3-18-15)11-20-6-4-19(5-7-20)8-9-21/h1-3,10,21-22H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUUNRSWOTADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2634742.png)
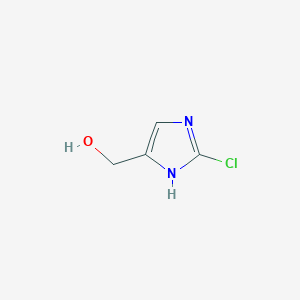
![N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2634745.png)
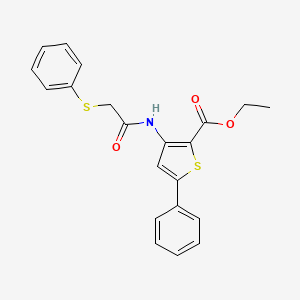
![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
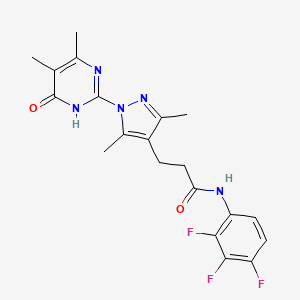
![11-acetyl-5-[(4-bromophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2634753.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)
